5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
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Overview
Description
5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is often used in research and development due to its unique structure and properties.
Preparation Methods
The synthesis of 5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the protection of the amino group and the carboxylic acid group. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group. The synthetic route generally involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the piperidine ring: The protected amino acid is then cyclized to form the piperidine ring.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through a series of reactions involving oxidation and hydrolysis.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit myocardin-related transcription factor A (MRTF-A), which plays a critical role in epithelial-mesenchymal transition (EMT) .
Comparison with Similar Compounds
5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can be compared with other similar compounds such as:
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: This compound has a similar structure but lacks the amino group.
4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: This compound has the amino group and carboxylic acid group at different positions on the piperidine ring.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N2O4 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(9(14)15)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3,(H,14,15) |
InChI Key |
COUSEPKMLOODLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)O |
Origin of Product |
United States |
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